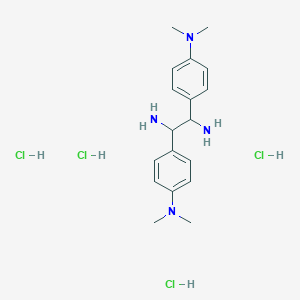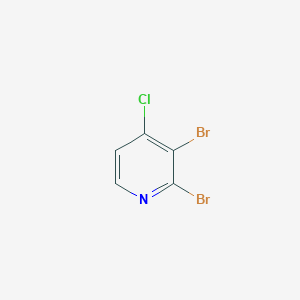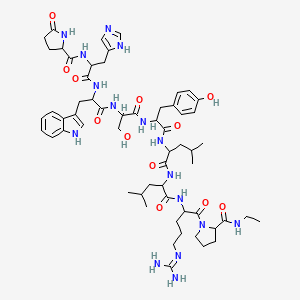
4,4,6a,6b,9,9,12a,14b-Octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gammacerane is a pentacyclic triterpene compound with the molecular formula C₃₀H₅₂. It consists of five six-membered rings and is known for its stability and resistance to biodegradation. Gammacerane and its derivatives, such as tetrahymanol (gammaceran-3β-ol), are often used as biomarkers in petroleum studies to understand the origin and history of crude oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gammacerane typically involves the cyclization of squalene or its derivatives. The process requires specific catalysts and reaction conditions to ensure the formation of the pentacyclic structure. For instance, the use of acid catalysts can facilitate the cyclization process, leading to the formation of gammacerane.
Industrial Production Methods
Industrial production of gammacerane is not commonly practiced due to its natural abundance in certain geological formations. Instead, gammacerane is often extracted from crude oil and sediment samples where it naturally occurs. The extraction process involves the use of solvents and chromatographic techniques to isolate gammacerane from other hydrocarbons.
Chemical Reactions Analysis
Types of Reactions
Gammacerane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Gammacerane can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of gammacerane can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This process can lead to the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions involving gammacerane often use halogens or other electrophiles. These reactions can occur under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted gammacerane compounds
Scientific Research Applications
Gammacerane has several scientific research applications, particularly in the fields of geology, chemistry, and environmental science. Some of its notable applications include:
Petroleum Studies: Gammacerane is used as a biomarker to study the origin and history of crude oils.
Environmental Monitoring: The stability of gammacerane makes it a useful indicator for monitoring environmental changes and pollution levels. It can help track the degradation of organic matter in various ecosystems.
Chemical Research: Gammacerane and its derivatives are studied for their unique chemical properties
Mechanism of Action
The mechanism of action of gammacerane involves its interaction with various molecular targets and pathways. Due to its stable structure, gammacerane can resist biodegradation and remain intact in harsh environmental conditions. This stability is attributed to the pentacyclic structure, which provides resistance to chemical and biological degradation.
Comparison with Similar Compounds
Gammacerane is often compared with other pentacyclic triterpenes, such as hopane, lupane, and moretane. These compounds share similar structural features but differ in their chemical properties and applications.
Hopane: Like gammacerane, hopane is used as a biomarker in petroleum studies.
Lupane: Lupane is another pentacyclic triterpene with applications in medicinal chemistry. It differs from gammacerane in its biological activity and potential therapeutic uses.
Moretane: Moretane is structurally similar to gammacerane but has different chemical properties. It is also used as a biomarker in geological studies.
Properties
Molecular Formula |
C30H52 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3 |
InChI Key |
QDUDLLAGYKHBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108558.png)






![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)

